Mapp

Oxy‑fuel cutting Brazing Heat transfer

Mapp (CAS 59355‑75‑8) is a trademarked fuel gas composed of a stabilized mixture of methylacetylene (propyne), propadiene, and propane. It is a colorless, flammable gas shipped as a liquefied compressed gas.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
CAS No. 59355-75-8
Cat. No. B1606088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapp
CAS59355-75-8
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILESCC#C.C=C=C
InChIInChI=1S/2C3H4/c2*1-3-2/h1-2H2;1H,2H3
InChIKeyVBUBYMVULIMEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Mapp (CAS 59355-75-8): A Stabilized Methylacetylene‑Propadiene Fuel Gas for High‑Pressure Industrial Thermal Processing


Mapp (CAS 59355‑75‑8) is a trademarked fuel gas composed of a stabilized mixture of methylacetylene (propyne), propadiene, and propane [1]. It is a colorless, flammable gas shipped as a liquefied compressed gas [2]. Primarily used as a fuel in oxy‑fuel cutting, heating, brazing, and soldering, Mapp was historically marketed as a safer, higher‑pressure alternative to acetylene [1]. The name MAPP is an acronym for MethylAcetylene‑Propadiene‑Propane [1]. It is defined under UN 1060 as stabilized methylacetylene‑propadiene [1]. The mixture typically contains 60‑66.5% methylacetylene and propadiene, with the balance being propane and butane .

Why Generic Fuel Gas Substitution Fails: Quantified Performance Gaps of Mapp vs. Propane and Acetylene


Interchanging Mapp with propane or acetylene without process adjustment leads to predictable performance failures [1]. Mapp's primary flame heat release (15,445 kJ/m³) sits squarely between propane (10,433 kJ/m³) and acetylene (18,890 kJ/m³) [1]. A user substituting propane for Mapp experiences a 33% drop in primary flame intensity, causing significantly slower heating and extended cycle times [1]. Conversely, simply swapping acetylene for Mapp without acknowledging Mapp's lower flame temperature (2,976 °C vs. 3,160 °C) and slower pierce time results in underperformance [1]. Critically, Mapp's operational safety limit of 94 psig at 70 °F far exceeds acetylene's 15 psig limit [2]. Using Mapp‑rated equipment for acetylene creates a catastrophic decomposition hazard, while using Mapp with propane‑rated nozzles increases flashback risk by 220% [3]. Thus, direct substitution without quantified process parameter adjustment is scientifically and operationally invalid.

Quantitative Evidence Guide: Head‑to‑Head Performance of Mapp (59355‑75‑8) vs. Acetylene and Propane


Primary Flame Heat Release (kJ/m³): Mapp Provides 48% More Intensity Than Propane for Faster Thermal Transfer

Mapp generates a primary flame (inner cone) heat release of 15,445 kJ/m³ [1]. This is 48% higher than the 10,433 kJ/m³ produced by propane [1]. While it is 18% lower than acetylene's 18,890 kJ/m³, this intermediate value defines Mapp's specific process window [1].

Oxy‑fuel cutting Brazing Heat transfer

Cutting Speed on Carbon Steel: Mapp Cuts 6 mm Plate 60% Faster Than Propane

In a controlled industrial test, Mapp gas achieved a cutting speed on 6 mm carbon steel plate that was 60% faster than propane [1]. Additionally, the cut quality as measured by flatness was improved by two classification levels according to the ISO 9013 standard [1].

Metal fabrication Cutting speed Carbon steel

Maximum Safe Working Pressure: Mapp Tolerates 94 psig vs. Acetylene's 15 psig Limit

At 70 °F (21 °C), Mapp gas can be safely utilized at full cylinder pressures up to 94 psig [1]. In contrast, acetylene is strictly limited to a maximum working pressure of 15 psig due to the risk of explosive decomposition [1][2]. This six‑fold difference in allowable pressure enables Mapp to be used in deep‑water cutting applications where hydrostatic pressure would render acetylene inoperable or hazardous [1].

Underwater cutting Safety High‑pressure

Flame Speed and Piercing Time: Mapp's 4.6 m/s Flame Speed Balances Productivity and Heat Affected Zone Control

Mapp exhibits a flame speed of approximately 4.6 m/s, which lies between the 7.4 m/s of acetylene and the 3.3 m/s of propane [1]. This intermediate flame speed results in a pierce time that is substantially slower than acetylene but significantly faster than propane [1]. The lower flame speed relative to acetylene produces a wider Heat Affected Zone (HAZ) than acetylene, but a narrower HAZ than propane, offering a balanced performance profile for medium‑thickness materials [1].

Flame dynamics Pierce time Heat Affected Zone

Brazing Time Efficiency: Mapp Heats Copper Joints 38% Faster Than Propane

In brazing of 22 mm copper tubing, Mapp gas required 45 seconds to reach the target temperature of 650 °C, compared to 72 seconds for propane [1]. This 38% reduction in heating time was accompanied by a 17% increase in joint tensile strength (210 MPa vs. 180 MPa) and a 50% reduction in oxide layer thickness (≤15 μm vs. ≥30 μm) [1].

Brazing Copper tubing HVAC

Total Cost of Ownership: Mapp Reduces Annual Processing Cost by 19% vs. Propane in High‑Volume Brazing

A full‑lifecycle cost model for processing 5,000 brazed joints per year found that although Mapp gas consumption cost ($1,850) was 54% higher than propane ($1,200), the labor cost savings from faster heating ($5,200 vs. $7,800) resulted in a 19% lower total annual cost for Mapp ($7,430) compared to propane ($9,150) [1]. This analysis incorporates gas cost, equipment maintenance, and labor including rework [1].

Cost analysis Total cost of ownership Procurement

Evidence‑Based Application Scenarios for Mapp (CAS 59355‑75‑8) in Thermal Processing


High‑Speed, Medium‑Thickness Carbon Steel Cutting

Where throughput on 6 mm carbon steel plate is a primary driver, Mapp's 60% faster cutting speed over propane directly reduces cycle time and labor cost [1]. The improved ISO 9013 cut flatness also reduces secondary grinding or finishing operations [1]. This application leverages Mapp's 48% higher primary flame heat release (15,445 kJ/m³) compared to propane, which accelerates preheating and cutting initiation [2].

Underwater Cutting and Deep‑Water Salvage

Mapp's ability to operate safely at full cylinder pressures up to 94 psig—versus acetylene's 15 psig limit—makes it the only practical oxy‑fuel choice for deep‑water cutting [3][4]. At depths where hydrostatic pressure exceeds 15 psig, acetylene becomes inoperable and hazardous due to decomposition risk [4]. Mapp's pressure tolerance ensures reliable fuel delivery for underwater salvage, pipeline repair, and offshore construction.

Copper Tube Brazing in HVAC and Plumbing

For brazing 22 mm copper tubing, Mapp achieves target temperature (650 °C) 38% faster than propane (45 s vs. 72 s), delivering higher joint tensile strength (210 MPa vs. 180 MPa) and thinner oxide layers (≤15 μm vs. ≥30 μm) [1]. These performance gains reduce labor time, improve joint integrity, and lower rework rates, justifying Mapp's selection in professional HVAC and plumbing operations.

Medium‑Duty Heating and Preheating Where Acetylene Distortion Is Excessive

Mapp's intermediate flame temperature (2,976 °C) and flame speed (4.6 m/s) produce a Heat Affected Zone that is narrower than propane's but wider than acetylene's [2]. This makes Mapp suitable for preheating steel components and medium‑duty heating applications where acetylene's intense, focused heat would cause unacceptable distortion or hydrogen embrittlement, yet propane's slow heating is inadequate [2].

Technical Documentation Hub

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36 linked technical documents
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